

The Discovery and Development of CFL-120: A Covalent KRasG12C Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRas) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRas was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep allosteric pockets. The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has marked a paradigm shift in KRas-targeted therapies. This whitepaper details the discovery and preclinical development of **CFL-120**, a novel, potent, and covalent inhibitor of KRasG12C. **CFL-120** emerged from a covalent fragment screening campaign and has demonstrated promising in vivo activity, highlighting its potential as a starting point for further drug discovery programs.

Discovery of CFL-120

CFL-120 was identified through a covalent fragment screening of an electrophilic fragment library against the KRasG12C protein. The screening process aimed to identify fragments that could form a covalent bond with the reactive cysteine residue at position 12 of the mutated KRas protein, thereby locking it in an inactive state. This fragment-based approach led to the discovery of two promising inhibitor chemotypes, from which **CFL-120** was further characterized and optimized.



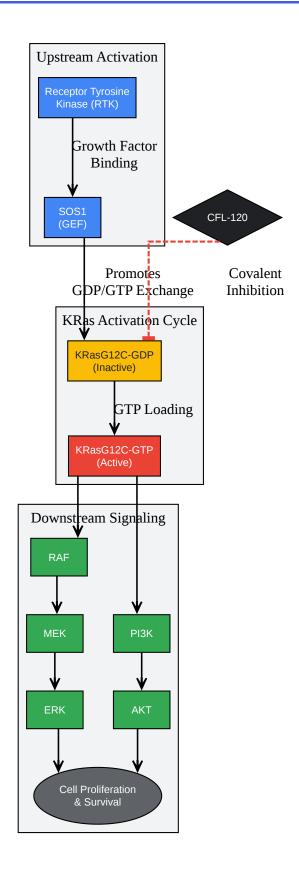
Mechanism of Action

CFL-120 is an allele-specific covalent inhibitor that selectively targets the G12C mutant of the KRas protein. The mechanism of action involves the formation of a covalent bond between an electrophilic "warhead" on the **CFL-120** molecule and the nucleophilic thiol group of the cysteine residue at position 12 of KRasG12C. This irreversible binding traps the KRas protein in its inactive, GDP-bound state, preventing its interaction with downstream effector proteins and thereby inhibiting the pro-proliferative signaling pathways.

Signaling Pathway

The KRas protein is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell growth, proliferation, and survival. The G12C mutation leads to a constitutively active KRas protein, resulting in uncontrolled cell division and tumorigenesis. By covalently binding to and inactivating KRasG12C, **CFL-120** effectively blocks these downstream signaling cascades.





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Caption: KRasG12C signaling pathway and the inhibitory mechanism of CFL-120.



Quantitative Data

The following tables summarize the key quantitative data for CFL-120 from preclinical studies.

Table 1: In Vitro Antiproliferative Activity of CFL-120[1]

Cell Line	KRas Status	IC50 (μM)
H1792	G12C Mutant	11.0
SW1573	G12C Mutant	23.6
MiaPaca2	G12C Mutant	13.7
H358	G12C Mutant	16.9
A549	G12C Mutant	44.4
SW480	G12C Mutant	14.8
PANC-1	G12D Mutant	38.0
LCLC-103H	Wild-Type	30.0
BxPC3	Wild-Type	13.1
HCA-7	Wild-Type	9.8
MRC-5	Wild-Type	47.9
HUVEC-TERT	Wild-Type	24.4
CCD-986Sk	Wild-Type	42.7

Table 2: In Vivo Efficacy of CFL-120 in Xenograft Models[1]



Animal Model	Tumor Type (KRas Status)	Dosage and Administration	Outcome
NOD/SCID female mice	H1792 (G12C mutant)	5, 15 mg/kg (5 treatments), 30 mg/kg (3 treatments), i.p.	Reduced tumor growth by 35.8% compared to the control group.
NOD/SCID female mice	LCLC-103H (Wild- Type)	5, 15 mg/kg (5 treatments), 30 mg/kg (3 treatments), i.p.	-

Experimental Protocols

Detailed experimental protocols for the key experiments are provided below. These are based on standard methodologies in the field and information derived from the primary literature.

Covalent Fragment Screening (Ellman's Free Thiol Assay)

This assay is used to identify fragments that covalently bind to the cysteine residue of KRasG12C by measuring the decrease in free thiol groups.

Protocol:

- Protein Preparation: Recombinant KRasG12C protein is purified and prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).
- Compound Incubation: The protein is incubated with the electrophilic fragments from the library at a specific concentration and for a defined period at room temperature. A DMSO control is run in parallel.
- Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added to the protein-fragment mixture. DTNB reacts with free thiol groups to produce a yellow-colored product (TNB2-), which absorbs at 412 nm.
- Measurement: The absorbance at 412 nm is measured using a spectrophotometer.



 Data Analysis: A decrease in absorbance in the presence of a fragment compared to the DMSO control indicates covalent modification of the cysteine residue.

Cell Viability Assay

This assay determines the antiproliferative effect of CFL-120 on various cancer cell lines.

Protocol:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with serial dilutions of CFL-120 (or DMSO as a vehicle control) for 72 hours.
- Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Measurement: Luminescence is measured using a plate reader.
- Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of **CFL-120** in a living organism.

Protocol:

- Cell Implantation: Human lung cancer cells (e.g., H1792 for KRasG12C mutant and LCLC-103H for KRas wild-type) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of **CFL-120** at specified doses and schedules. The



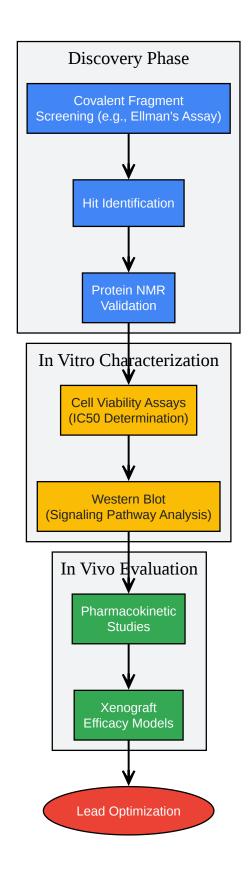
control group receives a vehicle control.

- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
 Tumor volume is calculated using the formula: (length x width²)/2.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of a covalent inhibitor like **CFL-120**.





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Caption: General experimental workflow for the discovery and development of **CFL-120**.



Conclusion

CFL-120 is a promising novel covalent inhibitor of KRasG12C discovered through a fragment-based screening approach. Preclinical data demonstrate its ability to inhibit the proliferation of KRasG12C mutant cancer cells and reduce tumor growth in vivo. The detailed experimental protocols and quantitative data presented in this whitepaper provide a comprehensive overview of the discovery and early development of **CFL-120**, offering valuable insights for researchers and professionals in the field of oncology drug discovery. Further optimization of this chemotype holds the potential for the development of a clinically effective therapy for KRasG12C-driven cancers.

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References

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